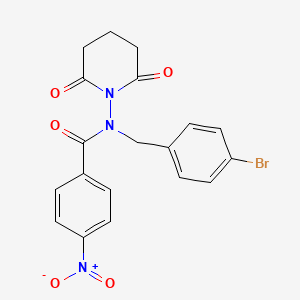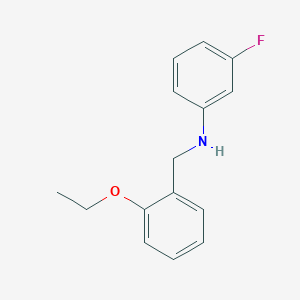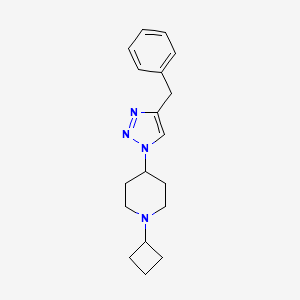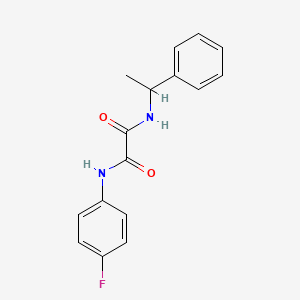
N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide, also known as BDP-9066, is a novel small-molecule inhibitor that has shown promising results in various scientific research applications. This compound has been synthesized using a unique method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide involves the inhibition of a specific enzyme called dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell growth. By inhibiting DHODH, N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide prevents the growth and proliferation of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects
N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide inhibits the activity of DHODH, leading to a decrease in pyrimidine nucleotide synthesis and ultimately, cell death. N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
One advantage of N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide is its specificity for DHODH, which makes it a promising candidate for cancer treatment. Additionally, N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has shown low toxicity in animal studies, making it a safer alternative to other cancer treatments. However, one limitation of N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has several potential future directions. One direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide as a potential cancer treatment, either alone or in combination with other therapies. Additionally, N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide could be studied further for its potential use in treating other diseases such as neurodegenerative diseases and inflammatory diseases. Finally, the development of analogs of N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide could lead to the discovery of even more potent and specific inhibitors of DHODH.
合成法
N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide is synthesized using a multistep process that involves the reaction of 4-nitrobenzaldehyde with 4-bromobenzylamine to form an intermediate product. This intermediate product is then reacted with 2,6-dioxopiperidine-3,5-dione to yield the final product, N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide. The synthesis of N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has been optimized to improve the yield and purity of the compound.
科学的研究の応用
N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various scientific research areas. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases.
特性
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-(2,6-dioxopiperidin-1-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O5/c20-15-8-4-13(5-9-15)12-21(22-17(24)2-1-3-18(22)25)19(26)14-6-10-16(11-7-14)23(27)28/h4-11H,1-3,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAWLJGXTSLJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)N(CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4987697.png)
![5-{2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987705.png)


![N~2~-(2,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4987722.png)
![3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4987723.png)

![4-{[2-(4-tert-butylphenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B4987742.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B4987751.png)
![7-amino-5-(2-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4987756.png)
![2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4987772.png)

![2,3,3-trichloro-2-propen-1-yl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B4987794.png)
![4-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B4987795.png)